Methyl 4-cyano-2,3-difluorobenzoate
Overview
Description
Methyl 4-cyano-2,3-difluorobenzoate: is an organic compound with the molecular formula C9H5F2NO2 . It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2,3-difluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-cyano-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-2,3-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is 4-amino-2,3-difluorobenzoate.
Hydrolysis: The major product is 4-cyano-2,3-difluorobenzoic acid.
Scientific Research Applications
Methyl 4-cyano-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine: Research into the biological activity of fluorinated compounds often involves this compound as a starting material or intermediate.
Mechanism of Action
The mechanism of action of methyl 4-cyano-2,3-difluorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example:
Nucleophilic substitution: The electron-withdrawing effect of the cyano and fluorine groups makes the aromatic ring more susceptible to nucleophilic attack.
Reduction: The cyano group is reduced to an amine through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but with only one fluorine atom and no cyano group.
Methyl 4-cyano-3-fluorobenzoate: Similar structure but with the fluorine atom in a different position.
Methyl 2,4-difluorobenzoate: Similar structure but with fluorine atoms in different positions and no cyano group.
Uniqueness: Methyl 4-cyano-2,3-difluorobenzoate is unique due to the presence of both cyano and difluoro groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
methyl 4-cyano-2,3-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCCQXOALVABKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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